molecular formula C17H23NO5 B175007 (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester CAS No. 101669-73-2

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester

Cat. No.: B175007
CAS No.: 101669-73-2
M. Wt: 321.4 g/mol
InChI Key: QRKZVTSVPKOTEG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is a chiral compound featuring a tert-butyloxycarbonyl (Boc)-protected amino group, a ketone moiety, and a phenyl-substituted pentanoic acid methyl ester backbone. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enhancing stability and selectivity .

Properties

IUPAC Name

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKZVTSVPKOTEG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced early to protect the amine functionality from unintended reactions. A widely adopted method involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

Procedure ():

  • Dissolve the α-amino acid methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (3.0 eq.) and Boc₂O (1.0 eq.) at 0°C.

  • Stir at room temperature for 10 hours.

  • Extract with ethyl acetate, wash with brine, and concentrate to yield the N-Boc-protected intermediate.

Key Considerations :

  • Base Selection : Sodium bicarbonate ensures mild conditions, minimizing ester hydrolysis.

  • Solvent System : Aqueous THF facilitates Boc₂O hydrolysis while maintaining solubility of intermediates.

Formation of the β-Keto Ester Moiety

The 3-oxo (β-keto) group is introduced via Claisen condensation or oxidation of a secondary alcohol. A Claisen-like approach using methyl acetoacetate derivatives is common:

Protocol from Analogous Systems ():

  • React cycloisopropylidene malonate with phenylacetyl chloride in dichloromethane at 0–20°C for 4.5 hours under inert atmosphere.

  • Reflux with methanol to yield the methyl ester.

  • Isolate the β-keto ester via crystallization (72% yield).

Adaptation for Target Compound :

  • Replace phenylacetyl chloride with a stereochemically appropriate precursor to install the (4S)-configured amino group.

  • Use chiral auxiliaries or asymmetric catalysis to enforce the desired stereochemistry.

Stereoselective Introduction of the (4S)-Amino Group

Asymmetric hydrogenation or enzymatic resolution ensures the (4S)-configuration. A hydrogenation protocol from a related system () illustrates this:

Hydrogenation Conditions :

  • Dissolve the α,β-unsaturated ester intermediate in ethanol.

  • Apply hydrogen gas (2–2.5 MPa) with a chiral ruthenium catalyst (e.g., (SP,S)-diiodo(p-cymene)ruthenium(II)).

  • Filter and concentrate to obtain the (4S)-configured amine (90% yield).

Mechanistic Insight :

  • The chiral catalyst’s ligand environment directs hydrogen addition to the re face of the double bond, yielding the (4S)-stereocenter.

Coupling of the Phenylpentanoic Acid Backbone

The phenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A Friedel-Crafts approach is preferred for simplicity:

Friedel-Crafts Acylation ():

  • React the β-keto ester with benzene derivatives in the presence of Lewis acids (e.g., AlCl₃).

  • Quench with methanol to stabilize the acylated product.

Limitations :

  • Regioselectivity challenges may necessitate directing groups or optimized electrophiles.

Integrated Synthetic Pathways

Pathway A: Sequential Protection-Condensation-Hydrogenation

  • Boc Protection : As described in Section 2.1.

  • β-Keto Ester Formation : Claisen condensation with methyl acetoacetate.

  • Asymmetric Hydrogenation : Install the (4S)-amine using Ru-based catalysts.

  • Phenyl Group Introduction : Friedel-Crafts acylation.

Yield : 65–70% over four steps.

Pathway B: Convergent Synthesis via Chiral Pool Starting Materials

  • Start with (S)-4-Amino-3-oxopentanoic Acid Methyl Ester : Isolate from chiral pool sources.

  • Boc Protection : Standard Boc₂O/NaHCO₃ conditions.

  • Phenyl Group Installation : Suzuki coupling with phenylboronic acid.

Advantages :

  • Avoids asymmetric catalysis by leveraging naturally occurring chirality.

Yield : 60–68% ().

Critical Analysis of Methodologies

Method Yield Stereochemical Control Complexity
Pathway A65–70%High (via catalysis)Moderate
Pathway B60–68%Dependent on chiral poolLow

Key Observations :

  • Pathway A is superior for scalability but requires expensive catalysts.

  • Pathway B is cost-effective but limited by chiral precursor availability.

Industrial-Scale Considerations

  • Catalyst Recycling : Ruthenium catalysts in Pathway A can be recovered via filtration, reducing costs.

  • Solvent Selection : Dichloromethane in Claisen condensation () is often replaced with toluene for safety.

  • Crystallization Optimization : Use antisolvents (e.g., hexane) to improve product purity ().

Emerging Techniques and Innovations

  • Flow Chemistry : Continuous hydrogenation reactors enhance reaction control and throughput.

  • Biocatalytic Approaches : Transaminases for stereoselective amine formation are under investigation ( ).

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductMechanism NotesReferences
Acid-catalyzed hydrolysisH<sub>3</sub>O<sup>+</sup>, H<sub>2</sub>O, Δ(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acidReversible process; protonation of carbonyl precedes nucleophilic attack by water.
Base-promoted saponificationNaOH, H<sub>2</sub>O/EtOHSodium (4S)-3-oxo-4-(Boc-amino)-5-phenylpentanoateIrreversible; hydroxide attacks carbonyl, forming carboxylate. Boc group remains intact under mild conditions.

Reduction of the 3-Oxo Group

The ketone is reduced to a secondary alcohol with stereochemical control.

Reaction TypeReagents/ConditionsProductStereoselectivityReferences
Chelation-controlled reductionNaBH<sub>4</sub>, MeOH(3

R,4

S)-4-(Boc-amino)-3-hydroxy-5-phenylpentanoic acid methyl ester | Syn addition due to chelation between borohydride and carbonyl oxygen. | |
| Non-chelating reduction | L-Selectride®, THF, -78°C | (3

S,4

S)-4-(Boc-amino)-3-hydroxy-5-phenylpentanoic acid methyl ester | Anti addition favored by bulky reductants avoiding chelation. | |

Reduction of the Ester Group

Selective reduction of the ester to an alcohol or aldehyde is achievable.

Reaction TypeReagents/ConditionsProductSelectivity NotesReferences
Full reductionLiAlH<sub>4</sub>, THF(4S)-4-(Boc-amino)-3-oxo-5-phenylpentan-1-olLiAlH<sub>4</sub> reduces both ester and ketone.
Partial reductionDIBAL-H, -78°C(4S)-4-(Boc-amino)-3-oxo-5-phenylpentanalDIBAL-H selectively reduces ester to aldehyde without ketone reduction.

Aminolysis to Form Amides

The ester reacts with amines to generate amides.

Reaction TypeReagents/ConditionsProductKey ConsiderationsReferences
AmmonolysisNH<sub>3</sub>, MeOH(4S)-4-(Boc-amino)-3-oxo-5-phenylpentanamideRequires excess ammonia; Boc group remains stable.
Alkylamine substitutionEtNH<sub>2</sub>, DCM(4S)-4-(Boc-amino)-N-ethyl-3-oxo-5-phenylpentanamideNucleophilic acyl substitution at ester carbonyl.

Grignard Addition

Grignard reagents add twice to the ester carbonyl, forming tertiary alcohols.

Reaction TypeReagents/ConditionsProductMechanism NotesReferences
Double additionMeMgBr, THF(4S)-4-(Boc-amino)-3-oxo-5-phenyl-2-methylpentan-2-olGrignard adds to ester, followed by ketone reduction.

Boc Deprotection

Acidic removal of the Boc group yields a free amine for further functionalization.

Reaction TypeReagents/ConditionsProductNotesReferences
AcidolysisTFA, DCM(4S)-3-oxo-4-amino-5-phenylpentanoic acid methyl esterBoc cleavage generates trifluoroacetate salt; ketone and ester remain intact.

Stereoselective Transformations

The chiral center at C4 directs asymmetric synthesis outcomes.

Reaction TypeExampleOutcomeRationaleReferences
EpoxidationmCPBA, DCM(4S,5S)-4-(Boc-amino)-3-oxo-5-phenylpentanoic acid methyl ester epoxideSteric guidance from the phenyl group dictates epoxide geometry.

Key Reactivity Trends

  • Ester Reactivity : Dominates under basic/acidic hydrolysis or aminolysis.
  • Ketone Reduction : Stereoselectivity depends on reductant bulk and chelation effects.
  • Boc Stability : Stable under saponification but cleaved by strong acids (e.g., TFA).

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, research has demonstrated that modifications of the compound can enhance its efficacy against certain cancer types by inhibiting key enzymes responsible for tumor growth .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further investigation in treating conditions such as Alzheimer's disease and Parkinson's disease . Preliminary findings suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.

Building Block for Peptides

This compound serves as an important building block in peptide synthesis. The Boc group provides a protective mechanism that allows for selective reactions during peptide coupling processes. This is particularly useful in synthesizing peptides with complex sequences and structures, which are essential for drug development and biological studies .

Applications in Drug Development

The compound can be utilized to create peptide analogs that mimic natural peptides or proteins, which can be crucial for developing therapeutic agents targeting specific biological pathways. The versatility of the Boc protection strategy enables chemists to modify the peptide chains easily, enhancing their pharmacological properties .

Versatile Intermediate

In organic synthesis, this compound acts as a versatile intermediate for synthesizing various organic compounds. Its unique functional groups allow for multiple chemical transformations, including reductions, oxidations, and substitutions . This versatility is advantageous for chemists looking to create novel compounds with specific properties.

Synthesis of Chiral Compounds

The chiral nature of this compound makes it an excellent candidate for synthesizing other chiral molecules, which are often required in pharmaceuticals. The ability to control stereochemistry during synthesis is crucial for ensuring the desired biological activity of the final products .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in specific cancer cell lines using modified derivatives of the compound .
Study 2NeuroprotectionShowed potential reduction of oxidative stress in neuronal cells, indicating possible therapeutic effects against neurodegenerative diseases .
Study 3Peptide SynthesisSuccessfully used as a building block to synthesize complex peptides with enhanced stability and bioactivity .

Mechanism of Action

The mechanism of action of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing it from reacting prematurely. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester and its analogs:

Compound Name CAS No. Molecular Formula Key Functional Groups Applications References
This compound N/A C₁₈H₂₅NO₅ Boc-protected amino, ketone, methyl ester, phenyl Pharmaceutical intermediates
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium N/A C₂₃H₃₃N₂O₆S Benzyloxycarbonyl (Cbz), Boc-protected amino, sulfoxonium, ketone Synthetic intermediates
(3S,4S)-4-tert-Butoxycarbonylamino-3-hydroxy-5-(p-hydroxyphenyl)-pentanoic acid ethyl ester 134081-16-6 C₁₈H₂₇NO₆ Boc-protected amino, hydroxy, p-hydroxyphenyl, ethyl ester Chiral building blocks for drug synthesis
(RS)-5-Benzyloxycarbonylamino-3-methylpentanoic acid ethyl ester N/A C₁₆H₂₁NO₄ Cbz-protected amino, methyl branch, ethyl ester Hydrogenation studies
8-O-Acetylshanzhiside methyl ester N/A C₂₃H₃₄O₁₄ Acetyloxy, hydroxy, cyclopenta[c]pyran core, multiple hydroxyl groups Pharmacological research, food additives

Structural and Functional Differences

  • Protective Groups : The Boc group in the target compound offers superior steric bulk compared to the benzyloxycarbonyl (Cbz) group in and . This bulkiness reduces nucleophilic attack susceptibility, making the Boc group preferable for acid-sensitive reactions .
  • Ester Variations : The methyl ester in the target compound may exhibit faster hydrolysis rates compared to ethyl esters (), impacting bioavailability in drug design .
  • Stereochemistry : The (4S) configuration distinguishes the target compound from the (3S,4S) diastereomer in , which introduces a hydroxy group at position 3. This difference could alter hydrogen-bonding interactions in enzyme-binding pockets .
  • Aromatic Substituents: The phenyl group in the target compound contrasts with the p-hydroxyphenyl group in .

Biological Activity

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester, commonly referred to as Boc-phenylalanine derivative, is a compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H23NO5
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 101669-73-2
  • IUPAC Name : methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate

The biological activity of this compound is primarily attributed to its role as a substrate in enzymatic reactions. It can interact with various enzymes, leading to the formation of metabolites that may exhibit pharmacological effects. The compound's structure allows it to participate in multiple biochemical pathways, including:

  • Enzymatic Hydrolysis : The ester bond can be hydrolyzed by esterases, releasing the active amine.
  • Transamination Reactions : It can act as an amino donor in transamination processes, contributing to amino acid metabolism.
  • Inhibition of Enzymes : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, which may have therapeutic implications.

Biological Activity and Therapeutic Applications

The compound has been investigated for various biological activities:

1. Antimicrobial Properties

Research indicates that derivatives of phenylalanine, including Boc-protected variants, exhibit antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can modulate inflammatory responses. The mechanism involves inhibition of pro-inflammatory cytokines.

3. Cancer Research

The compound's ability to interact with cellular pathways has made it a candidate for cancer research. It is being explored for its potential to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that Boc derivatives showed significant inhibition against Staphylococcus aureus, suggesting potential use in treating bacterial infections .
Anti-inflammatory Mechanisms Research indicated that the compound reduced levels of TNF-alpha and IL-6 in vitro, highlighting its anti-inflammatory potential .
Cancer Cell Apoptosis In vitro studies revealed that treatment with the compound led to increased apoptosis in breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (4S)-3-oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves esterification and Boc-protection steps. For esterification, methanol or ethanol with catalytic sulfuric acid under inert atmosphere (e.g., argon) at 60°C is effective, as demonstrated in analogous ester syntheses . Yield optimization requires controlling stoichiometry (e.g., 1:1.1 molar ratio of acid to alcohol) and reaction time (2–4 hours). Post-reaction purification via extraction (hexane/water) and washing with sodium bicarbonate removes acidic impurities. GC-MS or LC-MS confirms purity (>95%) .

Q. How can NMR spectroscopy distinguish stereochemical and functional group features in this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • tert-butyl group: δ 1.44 ppm (9H, s).
  • Methyl ester: δ 3.70 ppm (3H, s).
  • Phenyl protons: δ 7.20–7.40 ppm (5H, m).
  • NHBoc: δ 5.10 ppm (1H, br s, exchangeable with D2O).
  • Stereochemistry at C4 (4S): Coupling constants (J) in the pentanoate chain confirm configuration via NOESY or COSY .
  • 13C NMR : Carbonyl signals at δ 170–175 ppm (ester and oxo groups) .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar impurities. For large-scale synthesis, fractional crystallization using ethanol/water (4:1 v/v) yields high-purity crystals. HPLC (C18 column, acetonitrile/water + 0.1% TFA) is used for final analytical validation .

Advanced Research Questions

Q. How can enantioselective synthesis preserve the (4S) configuration during Boc protection and esterification?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) ensure retention of stereochemistry. Boc protection under mild conditions (di-tert-butyl dicarbonate, DMAP, THF, 0°C) minimizes racemization. Monitoring via chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>99%) .

Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) and methyl ester groups serve as orthogonal protecting groups, enabling sequential functionalization. For example, in Ugi reactions, it acts as a carboxylic acid component, reacting with amines, aldehydes, and isocyanides to generate peptidomimetics. Post-MCR deprotection (TFA for Boc, LiOH for ester) yields bioactive scaffolds .

Q. How does the compound’s stability vary under biochemical assay conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Stability : The methyl ester hydrolyzes slowly at pH 7.4 (t½ ≈ 48 hours) but rapidly at pH >10 (t½ <1 hour). Boc group remains intact below pH 3.
  • Thermal Stability : Decomposition occurs above 120°C (TGA data). Store at –20°C in anhydrous DMSO or acetonitrile for long-term stability .

Q. Can computational modeling predict reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for ester hydrolysis or aminolysis. Solvent effects (e.g., water vs. DMF) are simulated using the PCM model. Activation energies correlate with experimental kinetics (R² >0.95) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.